3-Hydroxyhexadecanoic acid (CAS 928-17-6), also known as 3-hydroxypalmitic acid, is a 16-carbon β-hydroxy fatty acid that serves as a critical structural component in the lipid A of specific Gram-negative bacteria and in specialized microbial lipids such as rhamnolipids and ornithine lipids[1]. In industrial and research procurement, it is primarily utilized as a high-purity analytical standard for liquid chromatography-mass spectrometry (LC-MS) to quantify bacterial endotoxins, and as a precursor for the enantioselective synthesis of immunomodulatory lipids and polyhydroxyalkanoate (PHA) co-polymers [2]. Its precise chain length and β-hydroxylation dictate its unique melting point, hydrophobicity, and biological signaling capacity, distinguishing it from ubiquitous mammalian fatty acids and making it an irreplaceable target for precise microbiome and materials research.
Substituting 3-hydroxyhexadecanoic acid with un-hydroxylated palmitic acid (C16:0) fundamentally fails in both analytical and synthetic workflows, as the absence of the β-hydroxyl group prevents the formation of diagnostic cross-ring cleavage fragments in tandem mass spectrometry and eliminates the reactive site necessary for esterification in ornithine lipid synthesis [1]. Furthermore, substituting with the more common 3-hydroxymyristic acid (3-OH-C14:0)—the primary lipid A component of Escherichia coli—leads to critical misidentifications in microbiome profiling, because the 16-carbon chain is a specific biomarker required to differentiate non-E. coli species like Pseudomonas aeruginosa and Akkermansia muciniphila [2]. Utilizing crude bacterial extracts instead of the pure standard introduces unacceptable batch-to-batch variability and complex background noise, precluding absolute quantification in clinical diagnostics and reproducible yields in polymer engineering.
In fast lipid analysis technique (FLATn) tandem mass spectrometry, 3-hydroxyhexadecanoic acid provides diagnostic carbon-carbon bond dissociations that strictly identify the acyl composition of lipid A. When compared to the E. coli standard (3-hydroxymyristic acid, C14), the C16 variant yields specific fragment ions (e.g., m/z 2084.49 and 2056.46) that confirm the presence of a 16-carbon β-hydroxylated chain at the 3'-N position [1]. This mass shift of +28 Da per chain is quantitatively absolute and cannot be replicated by C14 standards.
| Evidence Dimension | Diagnostic MS/MS fragment mass-to-charge ratio (m/z) |
| Target Compound Data | Specific fragments indicating +28 Da mass shifts in lipid A acyl chains |
| Comparator Or Baseline | 3-Hydroxymyristic acid (3-OH-C14:0) (standard E. coli baseline) |
| Quantified Difference | Absolute mass differentiation (+28 Da per acyl chain) enabling structural resolution of hexa-acylated Pseudomonas lipid A vs. E. coli lipid A. |
| Conditions | FLATn tandem mass spectrometry on stainless-steel MALDI-TOF plates. |
Procurement of the exact C16 standard is mandatory for clinical and environmental testing labs to accurately calibrate MS instruments for detecting Pseudomonas or Acinetobacter infections.
3-Hydroxyhexadecanoic acid is the required structural backbone for synthesizing the immunomodulatory ornithine lipid OL 16:0/15:0, a key metabolite of the gut symbiont Akkermansia muciniphila. Chemical synthesis requires the specific 3(R)-hydroxyl position of this C16 acid to be esterified with pentadecanoic acid, while its carboxyl group forms an amide bond with L-ornithine [1]. Compared to generic un-hydroxylated palmitic acid, which cannot undergo this secondary esterification, the synthesized 3-OH-C16:0-derived diastereomeric mixture successfully reduces Il6 and Il1b gene expression and decreases IL-6 secretion in LPS-stimulated macrophages.
| Evidence Dimension | Synthetic viability and macrophage IL-6 secretion reduction |
| Target Compound Data | Enables 3-position esterification for active OL 16:0/15:0 synthesis |
| Comparator Or Baseline | Palmitic acid (C16:0) (lacks 3-OH group, cannot form the active lipid) |
| Quantified Difference | Enables synthesis of the specific OL 16:0/15:0 structure that actively modulates cytokine release, whereas the baseline fails as a precursor. |
| Conditions | Chemical synthesis of OL followed by in vitro LPS-stimulated macrophage assays. |
Synthetic chemists and immunologists must procure this exact β-hydroxy compound to successfully reconstruct bioactive microbiome-derived lipids for therapeutic screening.
In lipidomic profiling of host-microbiome interactions, 3-hydroxyhexadecanoic acid serves as a critical quantifiable biomarker for the beneficial bacterium Dysosmobacter welbionis J115T. Quantitative LC-MS analysis demonstrates that D. welbionis produces significantly higher levels of 3-OH-C16:0 compared to the baseline probiotic Escherichia coli Nissle 1917 [1]. The elevated presence of this specific lipid correlates quantitatively with a 700% increase in PPAR-γ agonist activity (15-deoxy-Δ12,14-prostaglandin J2) in the brown adipose tissue (BAT) of treated murine models fed a high-fat diet.
| Evidence Dimension | Biomarker abundance and correlated PPAR-γ agonist increase |
| Target Compound Data | High abundance of 3-OH-C16:0 (marker for D. welbionis) |
| Comparator Or Baseline | E. coli Nissle 1917 (low/absent 3-OH-C16:0 production) |
| Quantified Difference | Correlates with a 700% increase in downstream PPAR-γ agonists in BAT compared to high-fat diet controls. |
| Conditions | LC-MS quantification in bacterial culture and murine plasma/BAT. |
Microbiome researchers must use this specific compound as a quantitative standard to track the colonization and metabolic efficacy of next-generation probiotics.
3-Hydroxyhexadecanoic acid is a defining monomeric constituent in novel short-chain-length/long-chain-length (SCL-LCL) PHA co-polymers synthesized by Pseudomonas aeruginosa MTCC 7925. When integrated alongside shorter chains (like 3-hydroxybutyric acid), the inclusion of the 16-carbon β-hydroxy chain alters the polymer's thermal and mechanical properties to be comparable with commercial polypropylene[1]. Under optimized batch mode conditions using palm oil carbon sources, the co-polymer accumulation reached 78% of dry cell weight (yielding 5.9 g/L), representing an 85-fold increase over control conditions without optimized precursor integration.
| Evidence Dimension | Polymer accumulation and mechanical property tuning |
| Target Compound Data | SCL-LCL PHA containing 3-hydroxyhexadecanoic acid (78% dcw yield) |
| Comparator Or Baseline | Standard short-chain PHA or unoptimized control (low yield, brittle properties) |
| Quantified Difference | 85-fold higher yield (5.9 g/L) and shift to polypropylene-like mechanical properties compared to unoptimized controls. |
| Conditions | P. aeruginosa MTCC 7925 batch culture optimized via Response Surface Methodology. |
Industrial bioengineers require this specific monomer profile to validate the production of advanced biodegradable plastics with targeted commercial material properties.
Directly following its unique mass spectrometry fragmentation profile [1], 3-hydroxyhexadecanoic acid is procured as a primary analytical standard to calibrate LC-MS and GC-MS instruments. It is specifically used to detect and quantify lipid A from non-E. coli pathogens, such as Pseudomonas aeruginosa and Acinetobacter, in complex clinical samples or environmental water testing.
Because its β-hydroxyl group is essential for forming complex lipid architectures[2], this compound is the required starting material for the total synthesis of ornithine lipids (e.g., OL 16:0/15:0). Pharmaceutical researchers procure it to synthesize these bioactive molecules for in vitro macrophage assays and the development of novel anti-inflammatory therapeutics targeting gut-immune axis disorders.
Leveraging its status as a highly produced lipid in specific beneficial bacteria [3], 3-hydroxyhexadecanoic acid is utilized as a tracking biomarker in pharmacokinetic and microbiome-engraftment studies. Researchers use it to quantify the metabolic output of next-generation probiotics like Dysosmobacter welbionis or Akkermansia muciniphila in host plasma and tissue samples.
Due to its long aliphatic chain and reactive hydroxyl group [4], the compound is used as a reference standard and precursor in the bioengineering of novel rhamnolipids and SCL-LCL polyhydroxyalkanoate (PHA) co-polymers. Industrial biotech firms procure it to analyze and tune the hydrophilic-lipophilic balance (HLB) of biosurfactants and the thermal properties of biodegradable plastics.